N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
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Overview
Description
N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that contains a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through a microwave-mediated, catalyst-free method. This involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests it could be adapted for larger-scale production. The use of microwave irradiation and the absence of catalysts make this method particularly attractive for industrial applications due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazolopyridine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and triazolopyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like toluene or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as CDK2, which is involved in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer research, where inhibiting cell division is a key therapeutic strategy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A related compound with similar biological activities but different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential as a CDK2 inhibitor.
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine stands out due to its specific structural features, such as the cyclobutyl and piperidinyl groups, which enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for developing targeted therapies with reduced side effects.
Properties
IUPAC Name |
N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-2-12(3-1)17-13-4-5-14-18-15(19-20(14)10-13)11-6-8-16-9-7-11/h4-5,10-12,16-17H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGMEUNSBKDOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CN3C(=NC(=N3)C4CCNCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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